7-Octenyltrichlorosilane

説明

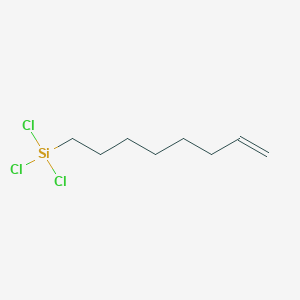

Structure

2D Structure

3D Structure

特性

IUPAC Name |

trichloro(oct-7-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Cl3Si/c1-2-3-4-5-6-7-8-12(9,10)11/h2H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFISPHKHJHQREG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068717 | |

| Record name | Trichloro-7-octenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52217-52-4 | |

| Record name | 7-Octenyltrichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52217-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trichloro-7-octen-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052217524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trichloro-7-octen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloro-7-octenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro-7-octenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Octenyltrichlorosilane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Octenyltrichlorosilane (OTS) is an organosilicon compound with significant applications in surface chemistry and materials science. As a bifunctional molecule, it possesses a terminal alkene group amenable to further chemical modification and a trichlorosilyl group that readily reacts with hydroxylated surfaces to form stable siloxane bonds. These characteristics make it a valuable silane coupling agent for creating self-assembled monolayers (SAMs) that can alter the properties of substrates such as glass, silica, and metal oxides. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, along with detailed experimental protocols and characterization data relevant to its application in research and development.

Chemical Structure and Identification

This compound is comprised of an eight-carbon chain with a terminal double bond and a trichlorosilyl functional group at the opposite end. The presence of the unsaturated octenyl group allows for a wide range of subsequent chemical reactions, such as polymerization or the attachment of biomolecules, making it more versatile than its saturated alkylsilane counterparts.[1]

-

IUPAC Name: trichloro(oct-7-en-1-yl)silane[1]

-

Molecular Formula: C₈H₁₅Cl₃Si[1]

-

Synonyms: 7-OCT-1-ENYLTRICHLOROSILANE, Trichloro-7-octenylsilane, Silane, trichloro-7-octen-1-yl-[1][2]

A mixture of positional isomers, where the double bond may be located at different positions along the carbon chain, is also commercially available under the CAS number 153447-97-3.[1][3][4]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Reference(s) |

| Molecular Weight | 245.65 g/mol | [5] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 223-224 °C (at 1 atm) | [2][6] |

| Density | 1.07 g/mL (at 25 °C) | [2][6] |

| Refractive Index (n₂₀/D) | 1.458 | [2][6] |

| Flash Point | 93.9 °C (201.0 °F) - closed cup | [4][7] |

| SMILES | C=CCCCCCC--INVALID-LINK--(Cl)Cl | [1][8] |

| InChI Key | MFISPHKHJHQREG-UHFFFAOYSA-N | [1][8] |

Synthesis and Purification

The primary method for synthesizing this compound is through the hydrosilylation of a suitable diene with trichlorosilane. This reaction involves the addition of the Si-H bond across one of the carbon-carbon double bonds of the diene.

References

- 1. scienceopen.com [scienceopen.com]

- 2. prepchem.com [prepchem.com]

- 3. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C8H15Cl3Si | CID 104122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Octenyltrichlorosilane, mixture of isomers 96 153447-97-3 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 辛烯基三氯硅烷,异构体混合物 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 7-Octenyltrichlorosilane: Properties, Synthesis, and Applications in Surface Functionalization

For Researchers, Scientists, and Drug Development Professionals

Core Identifiers and Physicochemical Properties

7-Octenyltrichlorosilane is a bifunctional organosilane molecule featuring a terminal alkene group and a reactive trichlorosilyl headgroup. This unique structure makes it a valuable reagent for surface modification and bioconjugation, particularly in the development of advanced materials for biomedical and pharmaceutical applications.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided below to facilitate its unambiguous identification in literature and databases.

| Identifier Type | Value | Reference(s) |

| CAS Number | 52217-52-4 | |

| Alternative CAS Number | 153447-97-3 (for mixture of isomers) | |

| EC Number | 257-747-2 | |

| IUPAC Name | trichloro(oct-7-enyl)silane | |

| Molecular Formula | C8H15Cl3Si | |

| SMILES | C=CCCCCCC--INVALID-LINK--(Cl)Cl | |

| InChI | InChI=1S/C8H15Cl3Si/c1-2-3-4-5-6-7-8-12(9,10,11)/h2H,1,3-8H2 | |

| InChIKey | MFISPHKHJHQREG-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in various experimental setups.

| Property | Value | Reference(s) |

| Molecular Weight | 245.65 g/mol | |

| Boiling Point | 223-224 °C | |

| Density | 1.07 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.458 | |

| Flash Point | 93.9 °C (closed cup) | |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. |

Synthesis of this compound

The primary route for synthesizing this compound is through the hydrosilylation of 1,7-octadiene with trichlorosilane, typically catalyzed by a platinum-based catalyst.

Experimental Protocol: Hydrosilylation of 1,7-Octadiene

This protocol describes a representative synthesis of this compound.

Materials:

-

1,7-octadiene

-

Trichlorosilane (HSiCl₃)

-

Platinum-based catalyst (e.g., Karstedt's catalyst)

-

Anhydrous toluene (or other suitable inert solvent)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. The system is flame-dried and cooled under a stream of dry nitrogen to ensure anhydrous conditions.

-

Charging the Reactor: The flask is charged with 1,7-octadiene and the platinum catalyst dissolved in a minimal amount of anhydrous toluene.

-

Addition of Trichlorosilane: Trichlorosilane is added dropwise to the stirred solution of 1,7-octadiene and catalyst at a controlled temperature. The reaction is exothermic, and the addition rate should be managed to maintain the desired reaction temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the consumption of the starting materials and the formation of the product.

-

Work-up and Purification: Upon completion, the reaction mixture is typically purified by fractional distillation under reduced pressure to isolate the this compound from unreacted starting materials and any byproducts.

Caption: Synthesis of this compound via hydrosilylation.

Self-Assembled Monolayer (SAM) Formation

A key application of this compound is the formation of self-assembled monolayers (SAMs) on hydroxylated surfaces such as silicon wafers, glass, and metal oxides. The trichlorosilyl group reacts with surface hydroxyl groups to form stable siloxane bonds, while the octenyl group is oriented away from the surface, presenting a reactive terminal alkene.

Experimental Protocol: SAM Formation on a Silicon Wafer

This protocol details the steps for creating a this compound SAM on a silicon wafer.

Materials:

-

Silicon wafers

-

Acetone, ethanol, and deionized water (reagent grade)

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

-

Anhydrous toluene

-

This compound

-

Nitrogen gas

Procedure:

-

Substrate Cleaning and Hydroxylation:

-

The silicon wafer is sonicated in acetone and then ethanol (15 minutes each) to remove organic contaminants.

-

The wafer is rinsed thoroughly with deionized water and dried under a stream of nitrogen.

-

To generate a high density of hydroxyl groups, the wafer is immersed in a freshly prepared piranha solution for 30-60 minutes. (Safety Note: Piranha solution is extremely corrosive and should be handled with appropriate personal protective equipment in a fume hood).

-

The hydroxylated wafer is rinsed extensively with deionized water and dried with nitrogen.

-

-

SAM Deposition:

-

A solution of this compound (typically 1-5 mM) is prepared in anhydrous toluene in a glovebox or under an inert atmosphere to prevent premature hydrolysis of the silane.

-

The clean, dry, hydroxylated silicon wafer is immediately immersed in the silane solution.

-

The immersion is carried out for a period ranging from 30 minutes to several hours. The quality of the SAM can be influenced by immersion time and temperature.

-

-

Post-Deposition Rinsing and Curing:

-

After immersion, the wafer is removed from the solution and rinsed with fresh anhydrous toluene to remove any physisorbed molecules.

-

The wafer is then rinsed with ethanol and dried with nitrogen.

-

To enhance the covalent bonding and ordering of the monolayer, the coated wafer is typically cured by baking in an oven at 100-120°C for 1-2 hours.

-

Synthesis and purification of 7-Octenyltrichlorosilane

An In-depth Technical Guide to the Synthesis and Purification of 7-Octenyltrichlorosilane

Introduction

This compound is a bifunctional organosilane featuring a terminal octenyl group and a reactive trichlorosilyl group. This structure allows it to act as a coupling agent and surface modifier, covalently bonding to inorganic substrates like silica and glass while presenting an organic tail for further functionalization. Its primary applications are in materials science for the creation of self-assembled monolayers (SAMs), adhesion promotion, and surface hydrophobization. This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for this compound, tailored for researchers and professionals in chemistry and materials science.

Synthesis of this compound

The synthesis of this compound is predominantly achieved through the hydrosilylation of a suitable diolefin with trichlorosilane. An alternative conceptual approach involves the use of Grignard reagents, a classic method for forming carbon-silicon bonds.

Hydrosilylation of 1,7-Octadiene

Hydrosilylation is a highly efficient and atom-economical method for creating silicon-carbon bonds.[1] This reaction involves the addition of a silicon-hydride bond across a carbon-carbon double bond, typically catalyzed by a transition metal complex, such as hexachloroplatinic acid.

Experimental Protocol:

-

A reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser is charged with 660 g (6 moles) of 1,7-octadiene.

-

The 1,7-octadiene is heated to 35°C with stirring.

-

220 g (1.62 moles) of trichlorosilane is added slowly to the stirred diene over a period of 20 minutes.

-

Following the addition, the reaction mixture is heated to 50°C for 24 hours to ensure the completion of the hydrosilylation reaction.

-

Upon completion, the crude product is subjected to purification to isolate the desired this compound.

Quantitative Data for Hydrosilylation Synthesis

| Parameter | Value | Reference |

| Reactants | ||

| 1,7-Octadiene | 660 g (6 mol) | [2] |

| Trichlorosilane | 220 g (1.62 mol) | [2] |

| Reaction Conditions | ||

| Initial Temperature | 35°C | [2] |

| Reaction Temperature | 50°C | [2] |

| Reaction Time | 24 hours | [2] |

| Products | ||

| This compound Yield | 322 g (82%) | [2] |

| 1,8-bis-trichlorosilyl octane (Side Product) Yield | 24 g (12%) | [2] |

Hydrosilylation Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound via hydrosilylation.

Grignard Reaction (Proposed Method)

The Grignard reaction provides a versatile, albeit less direct, route for the synthesis of organosilanes.[3] This method involves the preparation of a Grignard reagent from an organohalide, which then reacts with a silicon halide. For this compound, this would involve the formation of 7-octenylmagnesium bromide followed by reaction with an excess of silicon tetrachloride to favor monosubstitution.

Proposed Experimental Protocol:

-

Preparation of 7-Octenylmagnesium Bromide:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are placed.

-

A solution of 8-bromo-1-octene in anhydrous diethyl ether or THF is added dropwise to the magnesium. A crystal of iodine can be used to initiate the reaction.

-

The reaction is maintained at a gentle reflux until all the magnesium has been consumed, resulting in a solution of 7-octenylmagnesium bromide.

-

-

Reaction with Silicon Tetrachloride:

-

In a separate reaction vessel, an excess of silicon tetrachloride (SiCl₄) is dissolved in anhydrous diethyl ether and cooled in an ice bath.

-

The prepared Grignard reagent is added dropwise to the cold SiCl₄ solution with vigorous stirring. This "reverse addition" helps to minimize the formation of di- and tri-substituted silanes.

-

After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours.

-

-

Work-up:

-

The reaction mixture is filtered to remove the magnesium halide precipitate.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting crude product is then purified by fractional distillation.

-

Hypothetical Quantitative Data for Grignard Synthesis

| Parameter | Value |

| Reactants | |

| 8-Bromo-1-octene | 1 equivalent |

| Magnesium Turnings | 1.1 equivalents |

| Silicon Tetrachloride | 4-5 equivalents |

| Reaction Conditions | |

| Grignard Formation | Reflux in Ether/THF |

| Reaction with SiCl₄ | 0°C to Room Temp |

| Expected Outcome | |

| Product Yield | 40-60% (Typical Range) |

| Purity (before purification) | Moderate to High |

Grignard Synthesis Pathway

Caption: Proposed reaction pathway for Grignard synthesis of this compound.

Purification of this compound

Purification is a critical step to remove unreacted starting materials, catalysts, solvents, and side products. For this compound, fractional distillation is the primary method of purification.

Fractional Distillation

Given the boiling point of this compound (223-224°C at atmospheric pressure), vacuum distillation is often preferred to prevent thermal degradation.[2][4][5] The side product, 1,8-bis-trichlorosilyl octane, will have a significantly higher boiling point, allowing for effective separation.

Experimental Protocol for Fractional Distillation:

-

Setup: A fractional distillation apparatus is assembled, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source with a pressure gauge. The apparatus should be thoroughly dried to prevent hydrolysis of the trichlorosilyl group.

-

Procedure:

-

The crude reaction mixture is placed in the distillation flask with boiling chips or a magnetic stirrer.

-

The system is evacuated to a stable, reduced pressure.

-

The flask is gradually heated.

-

Low-boiling impurities and any remaining starting materials are collected as the first fraction and discarded.

-

As the temperature stabilizes at the boiling point of this compound under the applied pressure, the main fraction is collected in a clean receiving flask.

-

The distillation is stopped before the higher-boiling side products begin to distill.

-

-

Purity Assessment: The purity of the collected fraction should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Commercially available this compound typically has a purity of 96%, with potential impurities including internal olefin isomers.[5][6][7]

Purification Data

| Parameter | Value | Reference |

| Boiling Point | 223-224 °C (lit.) | [2][4][5] |

| Density | 1.07 g/mL at 25 °C (lit.) | [2][5] |

| Refractive Index | n20/D 1.458 (lit.) | [2][5] |

| Expected Purity after Distillation | >98% | |

| Common Impurities | Internal olefin isomers | [5][6] |

Adsorbent Purification

For removing non-polar hydrocarbon contaminants that may have boiling points close to the product, purification by adsorption can be employed. This method involves passing the halosilane mixture through a column packed with an adsorbent that selectively retains the hydrocarbon impurities.

Purification Workflow

Caption: Workflow for the purification of this compound by fractional distillation.

References

- 1. This compound | C8H15Cl3Si | CID 104122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 52217-52-4 [chemicalbook.com]

- 3. gelest.com [gelest.com]

- 4. This compound | 52217-52-4 [amp.chemicalbook.com]

- 5. Octenyltrichlorosilane, mixture of isomers 96 153447-97-3 [sigmaaldrich.com]

- 6. Octenyltrichlorosilane, mixture of isomers 96 153447-97-3 [sigmaaldrich.com]

- 7. Octenyltrichlorosilane, mixture of isomers 96 153447-97-3 [sigmaaldrich.com]

7-Octenyltrichlorosilane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 7-Octenyltrichlorosilane, a versatile organosilicon compound. This document details its chemical and physical properties, synthesis, and key applications in scientific research, with a focus on its role in surface modification and biomaterial development.

Core Properties and Data

This compound is an organosilicon compound recognized for its bifunctional nature, possessing a terminal octenyl group and a reactive trichlorosilyl group.[1] This structure allows it to act as a bridge between organic and inorganic materials.[2] Its chemical formula is C8H15Cl3Si, and it has a molecular weight of approximately 245.6 g/mol .[2][3]

| Property | Value | Source |

| Molecular Formula | C8H15Cl3Si | [2][3] |

| Molecular Weight | 245.6 g/mol | [2][3] |

| IUPAC Name | trichloro(oct-7-enyl)silane | [2][3] |

| CAS Number | 52217-52-4 | [2][3] |

| Boiling Point | 223-224 °C | [4][5] |

| Density | 1.07 g/mL at 25 °C | [4][5] |

| Refractive Index | n20/D 1.458 | [4] |

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrosilylation of 1,7-octadiene with trichlorosilane. The following is a representative experimental protocol.

Experimental Protocol: Hydrosilylation of 1,7-Octadiene

Materials:

-

1,7-octadiene (660 g, 6 mole)

-

Trichlorosilane (220 g, 1.62 mole)

Procedure:

-

In a suitable reaction vessel, 660 g (6 moles) of 1,7-octadiene is stirred at 35°C.

-

Slowly, 220 g (1.62 moles) of trichlorosilane is added to the stirred 1,7-octadiene over a period of 20 minutes.

-

Following the addition, the reaction mixture is heated to 50°C for 24 hours to ensure the completion of the hydrosilylation reaction.

-

After the reaction period, the mixture is subjected to fractional distillation to isolate the product.

Expected Yield:

-

This compound: 322 g (82% yield)

-

By-product (1,8-bis-trichlorosilyl octane): 24 g (12% yield)

Key Applications in Research and Development

This compound is a valuable tool in various research applications, primarily due to its ability to functionalize surfaces.[2]

-

Surface Modification: The trichlorosilane group readily reacts with hydroxyl groups on the surfaces of inorganic materials like glass, silica, and metal oxides to form stable siloxane bonds.[1][2] This covalently links the octenyl group to the surface, which can then be used to introduce specific functionalities.

-

Biomaterial Development: By modifying surfaces to enhance biocompatibility, for example by attaching polyethylene glycol (PEG) to the octenyl chain, this compound can be used to improve cell adhesion and growth on biomaterials.[2] It is instrumental in creating self-assembled monolayers (SAMs) which are highly ordered molecular layers that can alter the surface properties of materials for applications like orthopedic implants.

-

Hydrophobic Coatings: The inherent hydrophobicity of the octenyl group allows for the creation of water-repellent surfaces, which is useful in microfluidics, biosensors, and for developing self-cleaning surfaces.[2]

-

Adhesion Promotion: It serves as an effective adhesion promoter between organic polymers and inorganic substrates in coatings and composite materials.[2]

Synthesis Workflow

The following diagram illustrates the synthesis process of this compound.

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to the Hydrolysis and Reactivity of 7-Octenyltrichlorosilane with Hydroxyl Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and reactivity of 7-octenyltrichlorosilane with hydroxyl groups, a critical process for surface modification and the development of advanced materials in various scientific and biomedical fields. This document details the underlying chemical mechanisms, presents quantitative data on reaction kinetics, and offers detailed experimental protocols for the formation of self-assembled monolayers (SAMs).

Introduction

This compound (OTS) is an organosilane of significant interest due to its bifunctional nature. The trichlorosilyl group provides a reactive handle for covalent attachment to hydroxylated surfaces, such as silicon wafers, glass, and metal oxides. The terminal octenyl group introduces a readily accessible alkene functionality, which can be further modified through various chemical reactions, making it a versatile platform for the immobilization of biomolecules, the fabrication of biosensors, and the development of drug delivery systems. Understanding and controlling the hydrolysis of the trichlorosilyl moiety and its subsequent reaction with surface hydroxyl groups are paramount to achieving well-defined, stable, and functional surface coatings.

Hydrolysis and Reaction Mechanism

The reaction of this compound with a hydroxylated surface is a two-step process involving hydrolysis followed by condensation.

Step 1: Hydrolysis

In the presence of water, the three chloro groups of the silane are rapidly hydrolyzed to form silanol groups (-Si-OH), releasing hydrochloric acid (HCl) as a byproduct. This step is crucial as it activates the silane for reaction with the surface.

Step 2: Condensation

The newly formed silanol groups can then react in two ways:

-

Surface Condensation: The silanol groups condense with the hydroxyl groups (-OH) present on the substrate, forming stable siloxane bonds (Si-O-Substrate). This is the primary mechanism for the covalent attachment of the silane to the surface.

-

Self-Condensation (Polymerization): The silanol groups of adjacent silane molecules can also condense with each other, forming siloxane bridges (Si-O-Si). This can lead to the formation of a cross-linked polysiloxane network on the surface.

The extent of self-condensation versus surface condensation is influenced by several factors, including the concentration of the silane, the amount of water present, and the reaction temperature.

Quantitative Data on Reactivity

The kinetics of self-assembled monolayer (SAM) formation of this compound provide valuable insights into its reactivity. The following table summarizes key quantitative data from a study by Harada et al. (2004) on the contact printing of this compound on Si(100) wafers.[1][2][3]

| Parameter | Value | Conditions |

| Film Growth Rate Constant | 0.05 s⁻¹ | 50 mM this compound in toluene, dew point of 10 °C.[1][2][3] |

| Monolayer Formation Time | 120 - 180 s | Room temperature.[1][2][3] |

| Film Growth Rate Dependence | Increases with ambient humidity and ink concentration.[1][2] | - |

| Temperature Effect | Slight increase in film growth rate from 25 to 45 °C.[1][2] | Dew points of 1-3 °C.[1][2] |

Experimental Protocols

This section provides a detailed methodology for the formation of a this compound self-assembled monolayer on a silicon wafer.

Materials and Equipment

-

This compound (OTS)

-

Anhydrous Toluene

-

Silicon wafers (or other hydroxylated substrate)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Deionized water (18.2 MΩ·cm)

-

Ethanol (200 proof)

-

Nitrogen gas

-

Sonicator

-

Spin coater (optional)

-

Oven

-

Glassware (beakers, petri dishes)

-

Tweezers

Substrate Cleaning and Hydroxylation

A pristine and highly hydroxylated surface is crucial for the formation of a high-quality SAM.

-

Cut silicon wafers to the desired size.

-

Place the wafers in a beaker and sonicate in acetone for 15 minutes, followed by sonication in ethanol for 15 minutes.

-

Rinse the wafers thoroughly with deionized water.

-

Immerse the wafers in freshly prepared Piranha solution for 30 minutes to remove organic residues and generate a high density of hydroxyl groups on the surface.

-

Rinse the wafers extensively with deionized water.

-

Dry the wafers under a stream of high-purity nitrogen gas.

-

Place the cleaned wafers in an oven at 110 °C for at least 30 minutes to remove any adsorbed water.

SAM Formation

This protocol is based on solution deposition.

-

Prepare a 1-10 mM solution of this compound in anhydrous toluene in a glovebox or under an inert atmosphere to minimize premature hydrolysis.

-

Transfer the freshly cleaned and dried substrates into the silane solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature. The reaction vessel should be sealed to prevent the ingress of atmospheric moisture.

-

After the reaction, remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any non-covalently bound silane.

-

Rinse the substrates with ethanol and then deionized water.

-

Dry the functionalized substrates under a stream of nitrogen gas.

-

To promote the formation of a well-ordered monolayer, the substrates can be annealed in an oven at 110-120 °C for 30-60 minutes.

Characterization of this compound SAMs

The quality and properties of the formed SAM can be assessed using various surface-sensitive techniques.

| Technique | Information Obtained | Typical Values/Observations for this compound SAMs |

| Contact Angle Goniometry | Surface hydrophobicity and monolayer coverage. | Water contact angle on a well-formed OTS SAM is typically in the range of 90-100°, indicating a hydrophobic surface. |

| Ellipsometry | Monolayer thickness. | The thickness of a this compound monolayer is expected to be around 1.0-1.5 nm. |

| Atomic Force Microscopy (AFM) | Surface morphology and roughness. | A high-quality SAM will exhibit a smooth, uniform surface with low root-mean-square (RMS) roughness, typically < 0.5 nm. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical bonding states. | Confirms the presence of Si, C, and O on the surface and can be used to verify the formation of Si-O-Substrate bonds. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of characteristic functional groups. | Attenuated Total Reflectance (ATR)-FTIR can be used to identify the C-H stretching vibrations of the octenyl chain and the disappearance of surface Si-OH bands. |

Conclusion

The hydrolysis and reactivity of this compound with hydroxyl groups are fundamental to its application in surface science and biotechnology. This guide has provided a detailed overview of the reaction mechanism, quantitative data on SAM formation, and a comprehensive experimental protocol. By carefully controlling the reaction conditions, researchers can create well-defined, functional surfaces for a wide range of applications, from fundamental studies of cell-surface interactions to the development of novel diagnostic and therapeutic platforms. Further research into the precise kinetics of the hydrolysis step in solution would provide an even deeper understanding and control over the surface modification process.

References

An In-depth Technical Guide to the Safe Handling of 7-Octenyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and handling procedures for 7-Octenyltrichlorosilane (OTS), a versatile organosilicon compound utilized in surface modification, microfluidics, and as a silane coupling agent.[1] Due to its reactive nature, strict adherence to safety protocols is imperative to mitigate potential hazards.

Chemical and Physical Properties

This compound, with the chemical formula C₈H₁₅Cl₃Si, is a colorless liquid that reacts rapidly with water and other protic solvents.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value |

| Molecular Weight | 245.65 g/mol [3][4] |

| Boiling Point | 223-224 °C[2][5][6] |

| Density | 1.07 g/mL at 25 °C[2][5][6] |

| Flash Point | 201 °F (93.9 °C)[2] |

| Refractive Index | n20/D 1.458[2][5] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents[2] |

Hazard Identification and Classification

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[4][7] Inhalation may cause respiratory irritation.[8] Upon exposure to water or open flame, it can release irritating fumes of hydrogen chloride and organic acid vapors.[8]

GHS Hazard Statements:

Precautionary Statements (Selected):

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P310: Immediately call a POISON CENTER or doctor/physician.[2]

Detailed Protocols for Safe Handling and Emergencies

Adherence to the following protocols is crucial for minimizing risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

| PPE Category | Specification |

| Eye/Face Protection | Chemical goggles or a face shield. Contact lenses should not be worn.[8] |

| Hand Protection | Neoprene or nitrile rubber gloves. Gloves must be inspected prior to use.[8] |

| Skin and Body Protection | Wear suitable protective clothing to prevent skin contact.[8] |

| Respiratory Protection | Use a NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator where inhalation exposure may occur.[8] For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3] |

Laboratory Handling and Storage Protocol

Handling:

-

Ventilation: Always work in a well-ventilated area, preferably under a chemical fume hood, to prevent the accumulation of vapors.[8][9]

-

Avoid Contact: Avoid all eye and skin contact, and do not breathe vapors or mist.[8]

-

Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[10]

-

Water Contact: Keep the workplace dry and never allow the product to come into contact with water during handling.[10]

-

Hygiene: Wash hands thoroughly after handling.[2] Contaminated clothing should be washed before reuse.[2][8]

Storage:

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[3][9]

-

Location: Store in a cool place, designated as a corrosives area.[3][9]

-

Security: Store locked up or in an area accessible only to qualified or authorized personnel.[2][10]

-

Incompatibilities: Keep away from water and incompatible materials.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuation: Evacuate unnecessary personnel from the area.[3][8]

-

Ventilation: Ensure adequate ventilation.[3]

-

Personal Protection: Wear appropriate personal protective equipment as described in Section 3.1.[8]

-

Containment: Contain the spill with dikes or absorbents to prevent migration into sewers or streams.[8]

-

Clean-up: Use an absorbent material to collect the spill. Sweep or shovel the material into an appropriate container for disposal.[8]

-

Environmental Precautions: Prevent entry into sewers and public waters. Notify authorities if the liquid enters sewers or public waters.[8]

First-Aid Procedures

Immediate medical attention is required for any exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |

| Skin Contact | Immediately wash off with soap and plenty of water. Take off immediately all contaminated clothing. Get immediate medical advice/attention.[3][8] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Remove contact lenses if present and easy to do.[3][8] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3] |

Fire-Fighting Measures

Suitable Extinguishing Media:

-

Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

Unsuitable Extinguishing Media:

-

Water may be unsuitable as it can react with the substance to produce irritating fumes.[8]

Specific Hazards:

-

Irritating fumes of hydrogen chloride and organic acid vapors may develop when the material is exposed to water or open flame.[8]

Protective Equipment:

Waste Disposal

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service.[3] Do not dispose of waste into the sewer system.[8] Contaminated packaging should be disposed of as an unused product.[3]

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and actions for the safe handling of this compound from receipt to disposal.

Caption: Workflow for the safe handling of this compound.

References

- 1. Buy this compound | 52217-52-4 [smolecule.com]

- 2. This compound | 52217-52-4 [amp.chemicalbook.com]

- 3. capotchem.com [capotchem.com]

- 4. This compound | C8H15Cl3Si | CID 104122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 52217-52-4 [chemicalbook.com]

- 6. OCTENYLTRICHLOROSILANE, MIXTURE OF ISOMERS, 96% | 153447-97-3 [m.chemicalbook.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. gelest.com [gelest.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

The Silanization of Surfaces with 7-Octenyltrichlorosilane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the surface reaction mechanism of 7-octenyltrichlorosilane (OTS), a critical process for the functionalization of substrates in a variety of high-technology applications, including biosensors, microfluidics, and drug delivery systems. This document outlines the fundamental chemical principles, presents key quantitative data, details experimental protocols, and provides visual representations of the processes involved.

Core Mechanism of this compound Surface Reaction

The covalent attachment of this compound to hydroxylated surfaces, such as silicon dioxide (SiO₂), glass, and other metal oxides, is a multi-step process that results in the formation of a durable and functional self-assembled monolayer (SAM). The reaction proceeds through two primary stages: hydrolysis and condensation.

Hydrolysis: The initial and rate-determining step is the hydrolysis of the highly reactive trichlorosilyl headgroup of the this compound molecule in the presence of trace amounts of water. This water can be present in the solvent or as a thin layer on the substrate surface. The three chloro groups are sequentially replaced by hydroxyl groups, forming a reactive silanetriol intermediate and releasing hydrochloric acid (HCl) as a byproduct.

Condensation: The newly formed silanetriol can then react in two ways:

-

Surface Grafting: The silanol groups of the hydrolyzed OTS molecule form covalent siloxane bonds (Si-O-Si) with the hydroxyl groups present on the substrate surface. This step anchors the molecule to the surface.

-

Cross-linking: The silanol groups of adjacent, surface-bound OTS molecules can also react with each other, forming a cross-linked polysiloxane network. This lateral polymerization enhances the stability and density of the resulting monolayer.

The presence of a thin layer of water on the substrate is crucial for initiating the hydrolysis and facilitating the subsequent condensation reactions. The degree of cross-linking and the overall quality of the monolayer are influenced by factors such as the concentration of the silane, the amount of available water, the choice of solvent, and the reaction temperature and time.

Quantitative Data Summary

The following tables summarize key quantitative data related to the surface reaction of this compound and the characterization of the resulting self-assembled monolayers.

| Parameter | Value | Conditions | Reference(s) |

| Reaction Kinetics | |||

| Film Growth Rate Constant | 0.05 s⁻¹ | 50 mM this compound in toluene, dew point of 10°C, room temperature, contact printing on Si(100) | [1][2] |

| ~0.025 s⁻¹ | Lower ambient humidity (dew points of 1-3°C), other conditions as above | [1] | |

| Time to Full Monolayer | 120-180 s | Contact printing at room temperature | [1][2] |

| Surface Properties | |||

| Water Contact Angle | 99° - 106° | On octyltrichlorosilane (OTS-8) and octadecyltrichlorosilane (OTS-18) modified SiO₂ surfaces | [3] |

| Physical Properties | |||

| Density | 1.07 g/mL at 25°C | - | |

| Boiling Point | 223-224 °C | - | |

| Refractive Index | n20/D 1.458 | - |

Table 1: Reaction Kinetics and Physical Properties of this compound.

| Characterization Technique | Typical Results for Organosilane SAMs | Reference(s) |

| X-ray Photoelectron Spectroscopy (XPS) | Can confirm the presence of Si, C, and O. The Si 2p spectrum can distinguish between elemental silicon from the substrate and the silicon in the siloxane monolayer. The thickness of the SAM can be estimated. | [4][5] |

| Atomic Force Microscopy (AFM) | Provides topographical images of the SAM surface, revealing its uniformity, domain structure, and the presence of any defects or aggregates. Surface roughness can be quantified. | [6] |

| Contact Angle Goniometry | Measurement of the water contact angle provides a macroscopic assessment of the surface hydrophobicity and the quality of the SAM. High contact angles are indicative of a well-formed, dense monolayer. | [7] |

Table 2: Summary of Characterization Data for Organosilane Self-Assembled Monolayers.

Experimental Protocols

Detailed methodologies for the key experiments involved in the formation and characterization of this compound self-assembled monolayers are provided below.

Substrate Cleaning

Thorough cleaning of the substrate is paramount for achieving a uniform and high-quality SAM. Two common and effective cleaning procedures for silicon wafers are the Piranha clean and the RCA clean.

Protocol 1: Piranha Cleaning [8][9]

-

Caution: Piranha solution is extremely corrosive and reactive. It must be handled with extreme care in a fume hood with appropriate personal protective equipment.

-

Prepare the Piranha solution by slowly adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). Always add the peroxide to the acid. The reaction is highly exothermic.

-

Immerse the silicon wafers in the freshly prepared Piranha solution.

-

Heat the solution to 90-120°C for 30-60 minutes.

-

Carefully remove the wafers and rinse them extensively with deionized (DI) water.

-

Dry the wafers under a stream of high-purity nitrogen gas.

Protocol 2: RCA Cleaning [10][11]

The RCA clean is a two-step process (SC-1 and SC-2).

-

SC-1 (Organic Removal):

-

Prepare the SC-1 solution with a ratio of 5 parts DI water, 1 part 27% ammonium hydroxide (NH₄OH), and 1 part 30% hydrogen peroxide (H₂O₂).

-

Heat the solution to 70 ± 5°C.

-

Immerse the wafers in the SC-1 solution for 10-15 minutes.

-

Rinse thoroughly with DI water.

-

-

SC-2 (Metallic Ion Removal):

-

Prepare the SC-2 solution with a ratio of 6 parts DI water, 1 part 30% hydrochloric acid (HCl), and 1 part 30% hydrogen peroxide (H₂O₂).

-

Heat the solution to 75-80°C.

-

Immerse the wafers in the SC-2 solution for 10 minutes.

-

Rinse thoroughly with DI water and dry with nitrogen gas.

-

Silanization with this compound

This protocol describes the solution-phase deposition of this compound.

-

Solution Preparation: Inside a glove box or under an inert atmosphere, prepare a 1-5 mM solution of this compound in an anhydrous solvent such as toluene or hexane.[8]

-

Silanization Reaction: Place the cleaned and dried silicon wafers in the silane solution. Allow the reaction to proceed for 2-24 hours at room temperature.[8]

-

Post-Silanization Rinsing: Remove the wafers from the solution and rinse them sequentially with the anhydrous solvent (e.g., toluene), followed by ethanol or isopropanol to remove any physically adsorbed silane molecules.[8]

-

Drying: Dry the silanized wafers under a stream of nitrogen.

-

Curing (Recommended): To enhance the stability of the monolayer, bake the wafers in an oven at 110-120°C for 30-60 minutes.[8]

Surface Characterization

Protocol 3: X-ray Photoelectron Spectroscopy (XPS) Analysis [5][12]

-

Sample Introduction: Mount the silanized wafer on a sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.

-

Data Acquisition:

-

Acquire a survey spectrum to identify the elemental composition of the surface.

-

Perform high-resolution scans of the Si 2p, C 1s, and O 1s regions.

-

-

Data Analysis:

-

Use the survey spectrum to confirm the presence of silicon, carbon, and oxygen.

-

Deconvolute the high-resolution Si 2p peak to distinguish between the silicon substrate and the SiOₓ/silane layer.

-

Use the relative intensities of the substrate and overlayer peaks to estimate the thickness of the SAM.

-

Protocol 4: Atomic Force Microscopy (AFM) Imaging [6]

-

Instrument Setup: Use an AFM system on a vibration isolation table. Select a sharp silicon or silicon nitride cantilever suitable for high-resolution imaging in air.

-

Imaging Mode: Use Tapping Mode (AC Mode) to minimize lateral forces on the delicate monolayer.

-

Imaging Parameters:

-

Start with a larger scan size (e.g., 1x1 µm) to assess the overall uniformity.

-

Reduce the scan size for high-resolution images.

-

Use a slow scan rate (0.5 - 1.0 Hz).

-

Engage the tip and use the lowest possible setpoint that maintains stable imaging to minimize sample damage.

-

-

Data Acquisition: Acquire both height and phase/amplitude images to obtain topographical and material contrast information.

Protocol 5: Contact Angle Goniometry [7]

-

Instrument Setup: Place the silanized substrate on the level sample stage of a contact angle goniometer equipped with a high-resolution camera.

-

Droplet Deposition: Use a syringe with a fine needle to gently dispense a droplet of a probe liquid (e.g., deionized water) onto the surface.

-

Image Capture: Adjust the focus and lighting to obtain a clear profile of the sessile drop.

-

Angle Measurement: Use the goniometer software to measure the contact angle at the three-phase (solid-liquid-gas) interface.

-

Multiple Measurements: Repeat the measurement at several different locations on the surface to ensure reproducibility and obtain an average contact angle.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key processes in the surface reaction of this compound.

Caption: Chemical mechanism of this compound surface reaction.

Caption: Experimental workflow for silanization and characterization.

References

- 1. Growth kinetics and morphology of self-assembled monolayers formed by contact printing this compound and octadecyltrichlorosilane on Si(100) wafers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. experts.illinois.edu [experts.illinois.edu]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tools.thermofisher.cn [tools.thermofisher.cn]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. surfmods.jp [surfmods.jp]

- 10. inrf.uci.edu [inrf.uci.edu]

- 11. waferpro.com [waferpro.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Physical properties including boiling point and density of 7-Octenyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 7-Octenyltrichlorosilane, specifically its boiling point and density. The information is presented to support research and development activities where this compound is utilized.

Core Physical Properties

This compound is a versatile organosilicon compound used in surface modification and as a coupling agent. A clear understanding of its physical properties is crucial for its proper handling, application, and for the design of experimental processes.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below. These values are based on published literature data.

| Physical Property | Value | Conditions |

| Boiling Point | 223-224 °C | At atmospheric pressure |

| Density | 1.07 g/mL | At 25 °C |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a pure compound, the boiling point is a characteristic physical constant.

Methodology: Distillation Method

A common and accurate method for determining the boiling point of a liquid is through simple distillation.

-

Apparatus: A distillation flask, a condenser, a receiving flask, a thermometer, and a heating mantle.

-

Procedure:

-

The this compound sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Cooling water is circulated through the condenser.

-

The flask is gently heated. As the liquid boils, the vapor rises, and its temperature is recorded.

-

The temperature at which the vapor temperature remains constant while the liquid is distilling is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point varies with pressure.

-

Methodology: Thiele Tube Method

For smaller sample volumes, the Thiele tube method is a convenient alternative.[1]

-

Apparatus: A Thiele tube, a thermometer, a small test tube, a capillary tube (sealed at one end), and mineral oil.

-

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is inverted and placed inside the test tube with the open end downwards.

-

The test tube is attached to the thermometer, and both are immersed in the mineral oil within the Thiele tube.

-

The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is stopped, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1]

-

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a density cup. The ASTM D1475 standard provides a general procedure for determining the density of liquid coatings, inks, and related products, which can be adapted for this compound.[2]

Methodology: Pycnometer Method

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), a balance, and a constant-temperature bath.

-

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined.

-

The pycnometer is filled with the this compound sample, taking care to avoid air bubbles.

-

The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

The filled pycnometer is placed in a constant-temperature bath (e.g., at 25 °C) until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, dried on the outside, and its mass is accurately determined.

-

The mass of the this compound is calculated by subtracting the mass of the empty pycnometer.

-

The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density (e.g., deionized water).

-

The density of the this compound is then calculated by dividing its mass by the volume of the pycnometer.

-

Visualizations

The following diagrams illustrate the relationship between this compound and its physical properties, and a generalized workflow for their determination.

References

7-Octenyltrichlorosilane structural formula and isomers

An In-depth Technical Guide to 7-Octenyltrichlorosilane for Researchers and Scientists

Introduction

This compound is a bifunctional organosilane molecule featuring a terminal double bond and a trichlorosilyl group. This unique structure allows it to act as a versatile chemical linker, primarily utilized in the formation of self-assembled monolayers (SAMs) on a variety of substrates. The trichlorosilyl group provides a reactive anchor for covalent attachment to hydroxylated surfaces such as silicon wafers, glass, and metal oxides, while the terminal octenyl group offers a platform for further chemical modifications. This guide provides a comprehensive overview of its structural formula, isomers, physicochemical properties, and experimental protocols relevant to its synthesis and application.

Structural Formula and Isomers

The primary structure of this compound consists of an eight-carbon chain with a vinyl group at one end (C7-C8) and a trichlorosilyl group attached to the other end (C1). Its IUPAC name is trichloro(oct-7-en-1-yl)silane.[1]

Chemical Structure:

-

Molecular Formula: C₈H₁₅Cl₃Si[1]

-

SMILES: C=CCCCCCC--INVALID-LINK--(Cl)Cl[1]

-

InChI Key: MFISPHKHJHQREG-UHFFFAOYSA-N[2]

Commercially available this compound is often sold as a mixture of isomers.[2][3][4][5][6][7][8] These impurities typically consist of 10-15% internal olefin isomers, where the double bond is located at positions other than the terminal C7 position along the carbon chain.[4][5][6][7] Additionally, constitutional isomers may exist where the trichlorosilyl group is attached to a different carbon atom of the octene backbone, although the terminal attachment is the most common.

Physicochemical and Spectroscopic Data

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Weight | 245.6 g/mol [1] |

| Boiling Point | 223-224 °C (lit.)[2][9][10] |

| Density | 1.07 g/mL at 25 °C (lit.)[2][9][10] |

| Refractive Index (n20/D) | 1.458 (lit.)[9][10] |

| Flash Point | 94 °C (201 °F) - closed cup[2] |

| Assay (Purity) | ≥96%[2][3][4][5][6][7][8] |

| CAS Number | 52217-52-4[1][9][10][11] |

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound is through the hydrosilylation of 1,7-octadiene with trichlorosilane. The following protocol is based on a reported synthesis.[12]

Materials:

-

1,7-octadiene (660 g, 6 mole)

-

Trichlorosilane (220 g, 1.62 mole)

Procedure:

-

A stirred mixture of 1,7-octadiene is maintained at 35°C.

-

Trichlorosilane is added slowly to the mixture over a period of 20 minutes.

-

The reaction mixture is then heated to 50°C for 24 hours to ensure the completion of the addition reaction.

-

Following the reaction period, the product is isolated and purified via fractional distillation.

-

This process yields approximately 322 g (82%) of this compound and 24 g (12%) of the side-product, 1,8-bis-trichlorosilyl octane.[12]

Applications in Surface Modification

The primary application of this compound is in surface chemistry, specifically for the formation of self-assembled monolayers (SAMs). This process allows for the precise modification of surface properties, such as hydrophobicity, biocompatibility, and chemical reactivity.

Mechanism of SAM Formation:

-

Hydrolysis: The trichlorosilyl group readily hydrolyzes in the presence of trace amounts of water (often from the substrate surface) to form a reactive silanetriol (-Si(OH)₃).

-

Condensation: The silanetriol condenses with hydroxyl groups (-OH) on the substrate surface, forming stable covalent siloxane bonds (Si-O-Substrate).

-

Polymerization: Adjacent silanetriol molecules on the surface cross-link with each other, forming a robust polysiloxane network.

-

Self-Assembly: Van der Waals interactions between the long octenyl chains cause them to pack closely, resulting in a dense, ordered monolayer with the terminal vinyl groups exposed.

This functionalized surface can then be used for subsequent chemical reactions, such as polymer grafting or the attachment of biomolecules, via the accessible vinyl groups.

Relevance to Drug Development

While not a therapeutic agent itself, the surface modification capabilities of this compound offer potential applications in the field of drug development and delivery:

-

Biocompatible Coatings: SAMs formed from this silane can be used to create biocompatible or bio-inert surfaces on medical implants to reduce foreign body response or prevent protein adhesion.

-

Drug Delivery Systems: The surfaces of nanoparticles or microparticles used for drug delivery can be functionalized. The terminal vinyl groups can serve as attachment points for targeting ligands, polymers (like PEG to increase circulation time), or the drug molecules themselves.

-

Biosensors: In the development of diagnostic tools, SAMs can be used to immobilize capture probes (e.g., antibodies, DNA) onto a sensor surface for the detection of specific biomarkers. The ordered nature of the monolayer provides a well-defined surface for such attachments.

-

Microfluidics: The ability to pattern surfaces with different chemical functionalities is crucial in creating "lab-on-a-chip" devices used for high-throughput screening and analysis in the drug discovery process.

The use of chlorinated compounds is widespread in the pharmaceutical industry, and organochlorine intermediates are key building blocks in the synthesis of many drugs.[13] While this compound's role is primarily in functional materials rather than as a direct synthetic intermediate for active pharmaceutical ingredients, its utility in creating advanced materials for biomedical applications places it as a relevant tool for pharmaceutical and life science researchers.

References

- 1. This compound | C8H15Cl3Si | CID 104122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Octenyltrichlorosilane, mixture of isomers 96 153447-97-3 [sigmaaldrich.com]

- 4. Octenyltrichlorosilane, mixture of isomers 96 153447-97-3 [sigmaaldrich.com]

- 5. 辛烯基三氯硅烷,异构体混合物 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Octenyltrichlorosilane, mixture of isomers 96 153447-97-3 [sigmaaldrich.com]

- 7. 辛烯基三氯硅烷,异构体混合物 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. calpaclab.com [calpaclab.com]

- 9. This compound | 52217-52-4 [chemicalbook.com]

- 10. This compound | 52217-52-4 [amp.chemicalbook.com]

- 11. 52217-52-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. prepchem.com [prepchem.com]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential: An In-depth Technical Guide to the Applications of Organosilane Compounds

For Researchers, Scientists, and Drug Development Professionals

Organosilane compounds, a versatile class of molecules bridging the interface between organic and inorganic materials, have emerged as critical components in a myriad of scientific and industrial applications. Their unique chemical architecture, featuring a central silicon atom bonded to both hydrolyzable groups and one or more organic substituents, allows for the covalent modification of surfaces and the creation of hybrid materials with tailored properties. This technical guide provides a comprehensive overview of the core applications of organosilanes, with a focus on their roles as coupling agents, in surface modification, materials science, and drug delivery. Detailed experimental protocols, quantitative performance data, and visual representations of key processes are presented to facilitate a deeper understanding and practical application of this powerful chemical technology.

Core Principles of Organosilane Chemistry

The efficacy of organosilanes stems from their dual reactivity. The silicon atom is typically bonded to hydrolyzable groups, such as alkoxy or chloro moieties, and a non-hydrolyzable organic functional group.

Mechanism of Action:

-

Hydrolysis: In the presence of water, the hydrolyzable groups react to form reactive silanol groups (Si-OH). This step is often catalyzed by acids or bases.

-

Condensation: The silanol groups can then condense with other silanol groups to form stable siloxane bonds (Si-O-Si), creating a cross-linked network.

-

Surface Reaction: The silanol groups can also react with hydroxyl groups present on the surface of inorganic substrates (like glass, metals, and silica) to form strong, covalent M-O-Si bonds (where M = Si, Al, Fe, etc.).

-

Organic Interaction: The organic functional group on the silane is chosen to be compatible and reactive with a desired organic polymer or molecule, enabling covalent bonding or strong intermolecular interactions.

This dual functionality allows organosilanes to act as a molecular bridge, enhancing adhesion and compatibility between dissimilar materials.

Applications in Materials Science and as Coupling Agents

Organosilanes are extensively used to improve the mechanical strength, durability, and performance of composite materials and coatings.

Adhesion Promotion in Composites and Coatings

By forming a durable link at the interface between an inorganic filler (e.g., glass fibers, silica) and an organic polymer matrix (e.g., epoxy, polyurethane), organosilane coupling agents significantly enhance the material's properties.[1] This prevents delamination and improves stress transfer within the composite.[1]

Quantitative Data on Adhesion Strength:

The choice of organosilane and its concentration significantly impacts the adhesion strength. The following table summarizes the adhesion strength of various silane primers on different substrates.

| Silane Primer Composition | Substrate | Adhesion Strength (MPa) | Reference |

| Tetraalkoxysilane (TEOS:TPOS:TBOS = 1:3:1) | Metal | 1.33 | [2] |

| P-APTMS (Aminopropyltrimethoxysilane) in tetraalkoxysilane base | Metal | ~1.45 | [2] |

| P-HD103 (N-aminoethyl-3-aminopropylmethyl-dimethoxysilane) 13 wt% | Metal | 1.53 | [2][3] |

| Isocyanate-based silane on PU+SR coating | Tin | High (not specified) | |

| Acrylic-based silane on PUA+SR coating | Tin | High (not specified) | |

| Methacryloxypropylsilane on Titanium | Titanium | 10.75 (wet adhesion) | [4] |

| Methacryloxypropylsilane on Cold-rolled steel | Cold-rolled steel | 28.0 (wet adhesion) | [4] |

Surface Modification for Wettability Control

Organosilanes can be used to precisely tune the surface energy and wettability of substrates. Long-chain alkylsilanes, for example, can create highly hydrophobic surfaces, while amino-functionalized silanes can render surfaces more hydrophilic.

Quantitative Data on Water Contact Angles:

The following table presents water contact angle measurements on various substrates after modification with different organosilanes, demonstrating the ability to control surface wettability.

| Organosilane | Substrate | Water Contact Angle (°) | Reference |

| Unmodified Glass | Glass | 5.4 | [4] |

| TESBA | Glass | 65.1 | [4] |

| MPTES | Glass | 57.3 | [4] |

| APTES | Glass | 55.8 | [4] |

| BTES | Glass | 74.9 | [4] |

| DTES | Glass | 95.6 | [4] |

| Silane A (Alkyl chain length: 1) | Quartz | ~100 | [5] |

| Silane C (Alkyl chain length: 6) | Quartz | ~105 | [5] |

| Silane E (Alkyl chain length: 10) | Quartz | ~110 | [5] |

| Silane F (Alkyl chain length: 16) | Quartz | ~115 | [5] |

Corrosion Protection of Metals

Organosilane coatings form a dense, cross-linked siloxane network on metal surfaces, acting as a physical barrier to corrosive agents.[6][7] The covalent Si-O-Metal bonds provide strong adhesion and durability, offering an environmentally friendly alternative to traditional chromate-based treatments.[8]

Quantitative Data on Corrosion Resistance:

The following table summarizes the corrosion current density (Icorr) for steel substrates coated with different organosilane formulations, indicating their protective efficacy. A lower Icorr value signifies better corrosion resistance.

| Organosilane Coating | Substrate | Corrosion Current Density (Icorr) (A/cm²) | Reference |

| Uncoated Steel | Carbon Steel | 2.1 x 10⁻⁵ | [7] |

| BTSE (1,2-bis(triethoxysilyl)ethane) | Carbon Steel | 1.3 x 10⁻⁷ | [7] |

| TESPT (bis[3-(triethoxysilyl)propyl]tetrasulfide) | Carbon Steel | 8.0 x 10⁻⁸ | [7] |

| VTMS (vinyltrimethoxysilane) | Carbon Steel | 1.5 x 10⁻⁵ | [7] |

| MPTMS (3-mercaptopropyltrimethoxysilane) on Galvanized Steel | Galvanized Steel | 1.1 x 10⁻⁷ | [6] |

| APTES (3-aminopropyltriethoxysilane) on Galvanized Steel | Galvanized Steel | 1.1 x 10⁻⁷ | [6] |

| GPTMS (3-glycidoxypropyltrimethoxysilane) on Galvanized Steel | Galvanized Steel | 1.5 x 10⁻⁷ | [6] |

Applications in Drug Development and Biomedical Science

The biocompatibility and tunable surface chemistry of organosilanes make them highly valuable in the pharmaceutical and biomedical fields, particularly in the development of advanced drug delivery systems and functionalized biomaterials.

Organosilane-Based Drug Delivery Systems

Organosilanes are used to functionalize nanoparticles, such as mesoporous silica nanoparticles (MSNs), to create sophisticated drug delivery vehicles.[3] These modifications can enhance drug loading capacity, control release kinetics, and enable targeted delivery to specific cells or tissues.

Quantitative Data on Drug Loading and Release:

The following table provides examples of drug loading efficiency and release characteristics for organosilane-functionalized nanocarriers.

| Nanocarrier System | Drug | Drug Loading Efficiency (%) | Release Profile | Reference |

| Mesoporous Silica Nanoparticles (MSNs) | Rhodamine B | 32.4 | Sustained release up to 60% over 48h | [9][10] |

| Caffeic acid grafted on MSNP-NH₂ | Caffeic Acid | 44.2 | - | [11] |

| Doxorubicin loaded into MCNPs | Doxorubicin | 93.4 | - | [11] |

| FMSNs-drug@PDA@GO | Ibuprofen | - | Slower release than acetaminophen due to electrostatic repulsion | [12] |

| FMSNs-drug@PDA@GO | Acetaminophen | - | Faster release than ibuprofen | [12] |

Functionalization of Biomedical Implants and Biosensors

Organosilane coatings are applied to biomedical implants to improve biocompatibility and promote tissue integration. In the realm of biosensors, organosilanes are crucial for immobilizing biorecognition molecules (e.g., enzymes, antibodies) onto the sensor surface, enabling the detection of specific analytes.[13][14]

Experimental Protocols

Synthesis of (3-Aminopropyl)triethoxysilane (APTES) Modified Epoxy Resin

This protocol details the modification of epoxy resin with APTES to improve its tensile properties for composite applications.

Materials:

-

Epoxy resin (e.g., DGEBA)

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Round bottom flask with reflux condenser

-

Magnetic stirrer

Procedure:

-

Weigh the desired amount of epoxy resin and APTES (e.g., 1 wt%, 3 wt%, or 5 wt% of the resin) into the round bottom flask.

-

Assemble the reflux condenser and place the flask on a magnetic stirrer.

-

Stir the mixture for 1 hour at room temperature.

-

For some applications, the mixture can be heated to 70°C while stirring.

-

The modified epoxy resin is now ready for use in composite fabrication.

Fabrication of Silane-Reinforced Epoxy Composite

This protocol outlines the fabrication of a silane-modified nanoparticle-reinforced epoxy composite.[5]

Materials:

-

Epoxy resin

-

Silane-modified nanoparticles (e.g., m-Nano-Al₂O₃)

-

Acetone

-

Xylene diluent

-

2-ethyl-4-methylimidazole (curing agent)

-

Silicone mold

-

Water bath

-

Vacuum oven

Procedure:

-

Disperse the silane-modified nanoparticles in acetone for 30 minutes using ultrasonication.

-

Preheat 20 g of epoxy resin to 45°C.

-

Add the dispersed nanoparticles to the preheated epoxy resin and stir at 45°C for 1 hour to ensure uniform dispersion.

-

Slowly add xylene diluent (9 wt%) and the curing agent (4 wt%) to the resin mixture and stir until well mixed.

-

Defoam the mixture in a 70°C water bath for 10 minutes.

-

Pour the hot mixture into a silicone mold.

-

Cure the composite at 60-80°C for 24 hours in a vacuum oven.

Protocol for Organosilane Coating on Metal Substrates for Corrosion Protection

This protocol describes a general procedure for applying an organosilane coating to a metal substrate to enhance its corrosion resistance.[7]

Materials:

-

Metal substrate (e.g., carbon steel)

-

Organosilane (e.g., BTSE, TESPT)

-

Ethanol

-

Deionized water

-

Acetic acid (for pH adjustment)

-

Beaker

-

Dipping apparatus

-

Oven

Procedure:

-

Substrate Preparation: Thoroughly clean the metal substrate by degreasing with acetone and then rinsing with deionized water. Dry the substrate completely.

-

Silane Solution Preparation: Prepare a 2% (v/v) silane solution in a 95:5 (v/v) ethanol/water mixture. Adjust the pH of the solution to 4.5-5.5 with acetic acid to promote hydrolysis. Stir the solution for at least 1 hour.

-

Coating Application: Immerse the cleaned metal substrate into the silane solution for 25 minutes.

-

Curing: Remove the substrate from the solution and allow it to air dry for a few minutes. Then, cure the coated substrate in an oven at 120°C for 60 minutes.

-

The coated substrate is now ready for corrosion testing.

Visualizing Organosilane Chemistry: Workflows and Mechanisms

Visual representations are invaluable for understanding the complex processes involved in organosilane applications. The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and mechanisms.

Caption: General mechanism of action for organosilane coupling agents.

Caption: Workflow for the fabrication of an organosilane-functionalized biosensor.

Caption: Experimental workflow for fabricating a silane-reinforced epoxy composite.

Conclusion

Organosilane compounds represent a cornerstone of modern materials science and biomedical engineering. Their ability to form robust interfaces between disparate materials has led to significant advancements in composites, coatings, and adhesives. In the realm of drug development, the tunable surface chemistry of organosilanes is paving the way for next-generation drug delivery systems and biocompatible devices. The experimental protocols and quantitative data presented in this guide offer a practical foundation for researchers and scientists to harness the full potential of organosilane chemistry in their respective fields. As research continues to uncover new functionalities and applications, organosilanes are poised to remain at the forefront of innovation.

References

- 1. thenanoholdings.com [thenanoholdings.com]

- 2. mdpi.com [mdpi.com]

- 3. The Nanocarrier LandscapeEvaluating Key Drug Delivery Vehicles and Their Capabilities: A Translational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anti-corrosion Properties of Functionalized Organo-silane Coupling Agents for Galvanized Steel [article.innovationforever.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. sci-en-tech.com [sci-en-tech.com]

- 10. Role of intracellular signaling pathways and their inhibitors in the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative release kinetics of small drugs (ibuprofen and acetaminophen) from multifunctional mesoporous silica nanoparticles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. sciforum.net [sciforum.net]

- 14. researchgate.net [researchgate.net]

Preliminary investigation of silane coupling agents

An In-depth Technical Guide to Silane Coupling Agents for Researchers, Scientists, and Drug Development Professionals.

Introduction